(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Description
The compound (7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a steroidal derivative characterized by:
- Cyclopenta[a]phenanthrene core: A fused tetracyclic structure common in corticosteroids and androgens.
- Substituents: Ethynyl group at position 17. Hydroxyl groups at positions 10 and 17. Methyl groups at positions 7 and 12. Ketone at position 3.
Properties
IUPAC Name |
(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-4-20(23)9-7-16-18-13(2)11-14-12-15(22)5-10-21(14,24)17(18)6-8-19(16,20)3/h1,12-13,16-18,23-24H,5-11H2,2-3H3/t13-,16+,17+,18+,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNJMUUOXMIQOT-GWXLLEQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C#C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677394 | |
| Record name | (7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105186-35-4 | |
| Record name | (7α,17α)-17,19-Dihydroxy-7-methyl-19-norpregn-4-en-20-yn-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105186-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19-NORPREGN-4-EN-20-YN-3-ONE, 17,19-DIHYDROXY-7-METHYL-, (7ALPHA,17ALPHA)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a synthetic derivative of the steroidal structure known for its potential biological activities. This article explores its pharmacological properties and biological mechanisms based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C21H30O3
- Molecular Weight : 330.5 g/mol
- CAS Number : 105186-35-4
The compound features a complex steroidal backbone with multiple hydroxyl groups and an ethynyl substituent that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its effects on hormonal pathways and potential therapeutic applications.
Hormonal Activity
-
Estrogenic Activity :
- The compound exhibits estrogen-like effects by binding to estrogen receptors (ERα and ERβ), influencing gene expression related to reproductive health and development .
- Studies have shown that it can modulate estrogen-responsive genes in various tissues, suggesting a role in hormone replacement therapies.
- Antiproliferative Effects :
- Neuroprotective Properties :
Study 1: Estrogen Receptor Modulation
A study conducted on MCF-7 breast cancer cells demonstrated that the compound significantly increased cell proliferation in the presence of estradiol while also showing antiproliferative effects at higher concentrations. This dual action highlights its potential as a selective estrogen receptor modulator (SERM) .
Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. The mechanism was attributed to enhanced antioxidant defenses and reduced neuroinflammation .
Data Tables
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Steroidal Compounds
Key Observations:
- Ethynyl Group : Unique to the target compound and CAS 72-33-3 , this group enhances metabolic stability and receptor binding compared to hydroxyacetyl (prednisolone) or mercaptoacetyl (tixocortol) .
- Dihydroxy Configuration : The 10,17-dihydroxy motif is rare; most analogs (e.g., dexamethasone, prednisolone) feature hydroxyls at positions 11 and 17 .
- Methylation : Methyl groups at 7 and 13 are conserved in dexamethasone and prednisolone, contributing to lipophilicity and tissue penetration .
Table 2: Reported Activities of Comparable Compounds
Research Findings:
- Dexamethasone: Reduces 28-day mortality in COVID-19 patients requiring respiratory support but lacks efficacy in non-ventilated individuals .
- 17α-Methyltestosterone: Fluorescence studies indicate structural dependency on protonated/enol species for activity, suggesting pH-sensitive interactions .
- CAS 72-33-3 : NMR data (δ 7.23–6.64 ppm for aromatic protons) confirm structural rigidity due to the ethynyl group .
Analytical Data:
- CAS 72-33-3 : ¹H NMR shows distinct aromatic proton splitting (J = 8.7 Hz), confirming para-substitution .
- Dexamethasone : HRMS (EI) confirms precise mass (C₂₂H₂₉FO₅: calc. 392.1997, exp. 392.2001) .
Clinical and Industrial Implications
- Advantages of Target Compound : The ethynyl group may improve pharmacokinetics over dexamethasone, reducing dosing frequency. However, absence of fluorine (cf. dexamethasone) might lower potency .
- Safety Profile: Unlike dexamethasone, the target compound lacks reported immunosuppressive effects, but hydroxyl groups at 10 and 17 could increase oxidative stress risks.
Preparation Methods
Ethynylation of 17-Keto Steroid Precursors
The most common approach involves ethynylation of a 17-keto steroid intermediate.
Lithium or Potassium Acetylide Methods
Epoxide Reductive Opening
3-Hydroxy Protection
17-Hydroxy Protection
Sonogashira Coupling
-
Procedure : Couple 17-iodo-estradiol with terminal alkynes using Pd(PPh3)4/CuI catalyst.
-
Conditions :
Critical Process Parameters
Solvent Systems
Temperature Optimization
-
Ethynylation : −5°C to 10°C minimizes byproducts (e.g., over-reduction).
-
Epoxide Reduction : 25°C for 24h ensures complete conversion.
Purification and Characterization
Chromatographic Methods
Spectroscopic Confirmation
-
¹H NMR :
-
13C NMR :
Industrial-Scale Challenges
Byproduct Formation
Q & A
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Use full-face shields for procedures involving splashing risks .
- Respiratory Protection: For aerosol generation, use NIOSH-approved P95 respirators (US) or EN 143-compliant P2 filters (EU) .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure. Avoid environmental release into drainage systems .
- Storage: Store in sealed containers under inert gas (e.g., nitrogen) at room temperature, away from ignition sources .
Q. What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR (400–600 MHz) to confirm stereochemistry and functional groups. For example, proton signals between δ 0.5–2.5 ppm typically correspond to methyl groups and cyclopentane/phenanthrene hydrogens .
- High-Resolution Mass Spectrometry (HRMS): Employ electrospray ionization (ESI) to verify molecular weight (e.g., calculated vs. observed m/z within ±0.0004 Da) .
- Infrared (IR) Spectroscopy: Identify hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches to confirm functional groups .
Q. How can the crystal structure of this compound be determined?
Methodological Answer:
- X-ray Crystallography: Grow single crystals via slow evaporation of a solvent (e.g., dichloromethane/hexane). Collect diffraction data using a Cu-Kα or Mo-Kα source. Solve the structure with SHELX or Olex2 software, refining anisotropic displacement parameters for non-H atoms .
- Validation: Cross-check crystallographic data (e.g., R-factor < 0.05) with NMR and computational models (e.g., density functional theory) to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How to design experiments to evaluate its anti-inflammatory mechanisms?
Methodological Answer:
- Enzyme Inhibition Assays: Test phospholipase-A2 (PLA2) inhibition using arachidonic acid release assays in macrophage cell lines (e.g., RAW 264.7). Compare IC₅₀ values to dexamethasone as a positive control .
- Cytokine Profiling: Use ELISA to quantify TNF-α and IL-6 suppression in LPS-stimulated primary monocytes. Normalize data to vehicle-treated groups and validate with dose-response curves (1 nM–10 μM) .
- Gene Expression Analysis: Perform qPCR to measure COX-2 and NF-κB pathway genes, ensuring RNA integrity via Bioanalyzer .
Q. How to resolve discrepancies in NMR data during synthesis?
Methodological Answer:
- 2D NMR Techniques: Apply HSQC and HMBC to assign overlapping signals (e.g., methyl groups at δ 1.0–1.2 ppm). For example, HMBC correlations between hydroxyl protons and carbonyl carbons can confirm ketone positioning .
- Variable Temperature NMR: Use VT-NMR (e.g., 25°C to 60°C) to distinguish dynamic stereoisomerism in flexible regions of the molecule .
- Stereochemical Validation: Compare experimental NOESY cross-peaks with computational models (e.g., molecular dynamics simulations) .
Q. How to assess metabolic stability in vitro?
Methodological Answer:
- Liver Microsome Assays: Incubate the compound (1–10 μM) with human liver microsomes (HLM) and NADPH. Quench reactions at 0, 15, 30, and 60 minutes with acetonitrile. Analyze parent compound depletion via LC-MS/MS, calculating half-life (t₁/₂) using nonlinear regression .
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam) to measure IC₅₀ values. Include ketoconazole as a positive control .
Q. How to optimize synthetic routes for scalability?
Methodological Answer:
- Stepwise Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) after each reaction. For polar intermediates, use reverse-phase HPLC (C18 column, methanol/water) .
- Catalytic Efficiency: Screen transition-metal catalysts (e.g., Pd/C for hydrogenation) to reduce byproducts. Monitor reaction progress via TLC or inline FTIR .
- Yield Improvement: Optimize protecting groups (e.g., acetyl for hydroxyls) to prevent side reactions during multi-step synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
